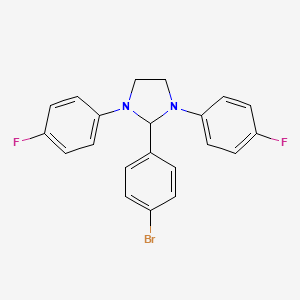

2-(4-Bromophenyl)-1,3-bis(4-fluorophenyl)imidazolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

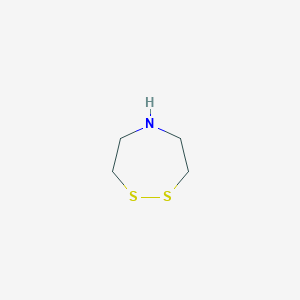

The compound “2-(4-Bromophenyl)-1,3-bis(4-fluorophenyl)imidazolidine” is a type of imidazolidine derivative. Imidazolidines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure . In this case, the compound contains carbon, hydrogen, nitrogen, bromine, and fluorine atoms.

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as single-crystal X-ray diffraction . These studies can provide information about the compound’s crystal system, unit cell dimensions, and molecular geometry.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental techniques. For example, Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy can be used to study the compound’s physical properties .Scientific Research Applications

1. Electron Delocalization and Stability

- Research highlights the influence of electron delocalization on the stability and structure of N-heterocyclic carbene (NHC) precursors, including those with imidazolidine skeletons. These compounds demonstrate reactivity akin to alkyl halides and are investigated for their potential in forming stable NHCs (Hobbs et al., 2010).

2. Potential in Antiprotozoal Agents

- Imidazolidine derivatives, like 2-(4-Bromophenyl)-1,3-bis(4-fluorophenyl)imidazolidine, show promise as antiprotozoal agents. They demonstrate effectiveness against protozoal infections, highlighting their potential in developing new therapeutic strategies (Martínez et al., 2015).

3. Catalysis in Organic Chemistry

- These compounds find applications in catalysis, especially in hydroamination processes. Their structural properties and reactivity play a significant role in developing new catalytic methods (Barroso et al., 2014).

4. Magnetic and Photochromic Properties

- Imidazolidine derivatives contribute to the synthesis of mononuclear complexes with distinct magnetic behaviors and photochromic properties. These properties are significant for developing materials with potential applications in data storage and sensors (Cao et al., 2015).

5. Role in Copper Coordination Chemistry

- The coordination chemistry of copper with imidazolidine-based ligands is studied for its potential in magnetic coupling and spectroscopy. Such studies are crucial for advancing our understanding of metal-organic frameworks and their applications (Bera et al., 2005).

6. Applications in Polymer Chemistry

- These compounds are utilized in the synthesis of electronically conducting polymers, showcasing their relevance in material science, particularly in the development of new conductive materials (Naudin et al., 2002).

Mechanism of Action

Target of Action

Similar compounds have been shown to have affinity towards cholinesterase (ache and bche) active sites . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in muscle movement, pain responses, and cognitive functions.

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it might interact with its targets through a process known as transmetalation . This process involves the transfer of an organic group from a metal to another compound. In the case of 2-(4-Bromophenyl)-1,3-bis(4-fluorophenyl)imidazolidine, this could potentially result in changes to the target enzyme’s activity.

Pharmacokinetics

The compound’s molecular weight (as indicated in the nist chemistry webbook ) suggests that it may have suitable properties for absorption and distribution in the body

Result of Action

Similar compounds have been suggested to act as neuroprotective agents for activated-acetylcholinesterase-linked neurological disorders . This suggests that 2-(4-Bromophenyl)-1,3-bis(4-fluorophenyl)imidazolidine could potentially have similar effects.

properties

IUPAC Name |

2-(4-bromophenyl)-1,3-bis(4-fluorophenyl)imidazolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrF2N2/c22-16-3-1-15(2-4-16)21-25(19-9-5-17(23)6-10-19)13-14-26(21)20-11-7-18(24)8-12-20/h1-12,21H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPDEUQUEKUXRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrF2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2963551.png)

![(3,4-dihydroisoquinolin-2(1H)-yl)(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B2963555.png)

![5-(3,4-dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B2963556.png)

![2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2963557.png)

![N-(3,4-Dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2963566.png)

![8-(3-hydroxypropyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2963568.png)

![2-[4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenoxy]acetamide](/img/structure/B2963569.png)

![5-(3-chlorophenyl)-1-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2963573.png)